molecular formula C12H15ClF3N3O B6243136 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide CAS No. 2411219-07-1

2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide

Cat. No.: B6243136
CAS No.: 2411219-07-1
M. Wt: 309.7
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Description

The compound 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide is a chemical entity notable for its diverse chemical and biological activities. This compound, characterized by its unique structure, incorporates cyclopropyl and trifluoromethyl groups, as well as a pyrazolyl moiety, making it an interesting subject for various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of pyrazolyl intermediate: : This involves cyclization reactions using hydrazines and diketones under acidic conditions.

  • Introduction of cyclopropyl and trifluoromethyl groups: : Achieved through specific alkylation reactions using appropriate alkylating agents in the presence of strong bases.

  • Acylation: : The final step includes the reaction of the pyrazolyl intermediate with chloroacetyl chloride in the presence of a base such as triethylamine, under controlled temperature conditions to obtain the desired compound.

Industrial Production Methods

Industrial production scales up the synthetic routes through optimization of reaction conditions and the use of continuous flow reactors to improve yields and purity. Advanced purification techniques like recrystallization and column chromatography are employed to ensure the high purity of the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

  • Oxidation: : Often involving oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Using reducing agents such as lithium aluminum hydride.

  • Substitution: : Typical nucleophilic substitution reactions with agents like sodium ethoxide.

Common Reagents and Conditions

  • Oxidizing agents: Hydrogen peroxide, potassium permanganate.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Solvents: Ethanol, dichloromethane.

  • Bases: Triethylamine, sodium hydroxide.

Major Products

The major products from these reactions include various derivatives with modifications on the pyrazolyl ring or the acetamide group, potentially altering the compound's biological activity.

Scientific Research Applications

2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide finds applications across multiple fields:

  • Chemistry: : Studied for its unique reactivity and as a building block for synthesizing complex molecules.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor modulator.

  • Medicine: : Explored for therapeutic potential, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The compound exerts its effects through interaction with specific molecular targets. It binds to enzyme active sites or receptor binding sites, modulating their activity. The pathways involved can vary, but often include:

  • Inhibition of enzymatic activity: : By blocking the active site.

  • Receptor modulation: : By acting as an agonist or antagonist.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-chloro-N-{1-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-yl}acetamide stands out due to the presence of both cyclopropyl and trifluoromethyl groups, which confer unique properties. Similar compounds include:

  • 3-(trifluoromethyl)-1H-pyrazol-1-yl derivatives: : Lack the cyclopropyl group.

  • Cyclopropyl-acetamides: : Do not have the pyrazolyl and trifluoromethyl moieties.

  • Pyrazole-based compounds: : Without the chloro and cyclopropyl functionalities.

This combination of features distinguishes the compound and allows for a diverse range of applications and reactivity profiles.

Properties

CAS No.

2411219-07-1

Molecular Formula

C12H15ClF3N3O

Molecular Weight

309.7

Purity

95

Origin of Product

United States

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